molecular formula C19H19BrN4O2 B11219564 5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11219564
M. Wt: 415.3 g/mol
InChI Key: JMECXEBFAFOQQA-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of the desired triazolopyrimidine compound with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b]triazole
  • Triazolo[3,4-b][1,3,4]thiadiazine
  • Triazolo[1,5-a]pyrimidine derivatives

Uniqueness

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both bromophenyl and dimethoxyphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19BrN4O2

Molecular Weight

415.3 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H19BrN4O2/c1-25-17-5-3-4-14(18(17)26-2)16-10-15(12-6-8-13(20)9-7-12)23-19-21-11-22-24(16)19/h3-9,11,15-16H,10H2,1-2H3,(H,21,22,23)

InChI Key

JMECXEBFAFOQQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Br

Origin of Product

United States

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